![molecular formula C15H20N2O2 B2690490 Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate CAS No. 194874-12-9](/img/structure/B2690490.png)
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
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Description
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is an organic compound that belongs to the class of aryls, amines, esters, and nitriles . It is used in the field of chemistry as an organic building block .
Synthesis Analysis
The synthesis of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate involves a reaction with potassium carbonate in acetonitrile at 80℃ . The reaction involves ethyl 2-(benzylamino)acetate, potassium carbonate, and 4-bromobutanenitrile . The resulting solution is stirred overnight at 80°C, then cooled to room temperature, and the solids are filtered out . The filtrate is concentrated under vacuum, and the residue is applied onto a silica gel column with ethyl acetate/petroleum ether . This results in the formation of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate as a yellow oil .
Molecular Structure Analysis
The molecular formula of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is C15H20N2O2 . The molecular weight is 260.33 .
Scientific Research Applications
Synthesis of Novel Compounds
Research has explored the synthesis of various novel compounds using ethyl 2-[benzyl(3-cyanopropyl)amino]acetate or similar structures. One study detailed the preparation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives by interacting ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. These compounds were synthesized using a simple room temperature reaction in EtOH/TEA solution and have potential applications in various chemical fields (Mohamed, 2014).
Antitumor Applications
In the field of cancer research, derivatives of ethyl 2-[benzyl(3-cyanopropyl)amino]acetate have been investigated for their potential as antitumor agents. For example, synthetic studies of the antitumor antibiotic streptonigrin involved using similar chemical structures. This research is crucial for developing new cancer therapies and understanding the molecular basis of antitumor activity (Liao, Wittek, & Cheng, 1976).
Dye Synthesis
Another application involves the synthesis of dyes. Ethyl 2-amino-3-cyano-4-phenylnicotinates, related to ethyl 2-[benzyl(3-cyanopropyl)amino]acetate, have been used to synthesize monoazo disperse dyes. This research contributes to the textile industry by providing new dye compounds with potential unique properties (Alnajjar, Alsaiedi, & El-Apasery, 2013).
Synthesis of Ureido Sugars
In carbohydrate chemistry, derivatives of ethyl 2-[benzyl(3-cyanopropyl)amino]acetate have been utilized in the synthesis of new ureido sugars. These sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside, have potential applications in biochemistry and pharmaceuticals (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
properties
IUPAC Name |
ethyl 2-[benzyl(3-cyanopropyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-19-15(18)13-17(11-7-6-10-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICVAODCXHLLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC#N)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate |
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